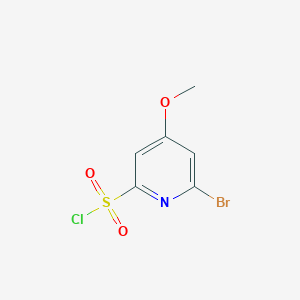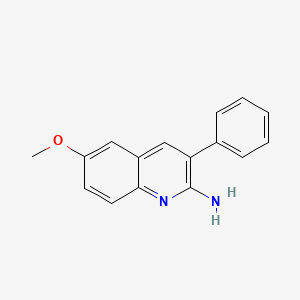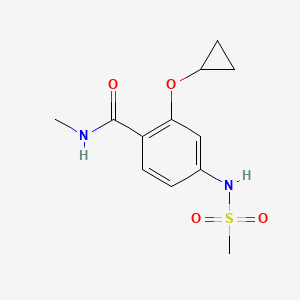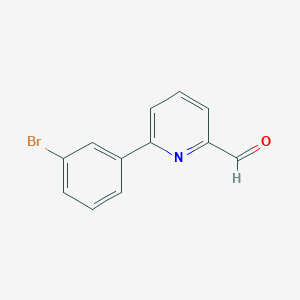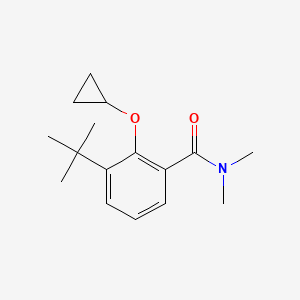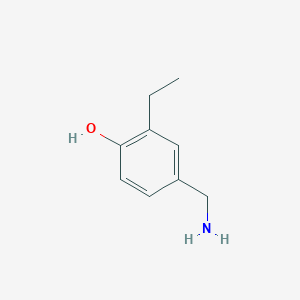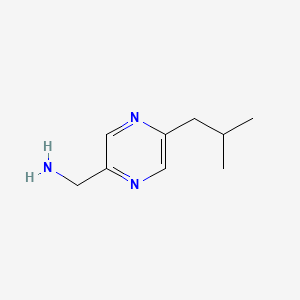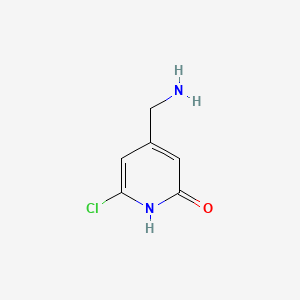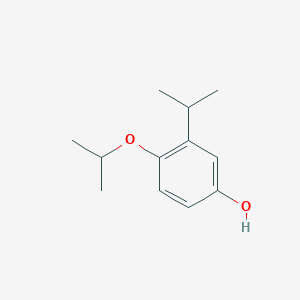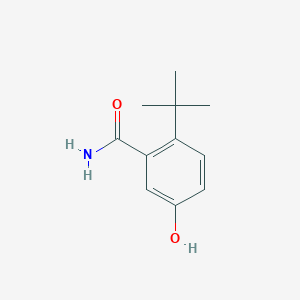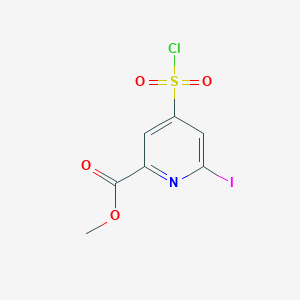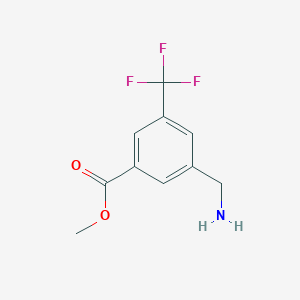
Methyl 3-(aminomethyl)-5-(trifluoromethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(aminomethyl)-5-(trifluoromethyl)benzoate is an organic compound that features a trifluoromethyl group, an aminomethyl group, and a methyl ester group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(aminomethyl)-5-(trifluoromethyl)benzoate typically involves the following steps:
Starting Material: The synthesis begins with 3-(trifluoromethyl)benzoic acid.
Esterification: The carboxylic acid group of 3-(trifluoromethyl)benzoic acid is esterified using methanol and an acid catalyst to form Methyl 3-(trifluoromethyl)benzoate.
Aminomethylation: The ester is then subjected to aminomethylation using formaldehyde and ammonia or a primary amine under basic conditions to introduce the aminomethyl group at the meta position relative to the trifluoromethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are selected to minimize side reactions and improve the overall process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The aminomethyl group can undergo oxidation to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a strong base.
Major Products
Oxidation: Imines or nitriles.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds with nucleophiles replacing the trifluoromethyl group.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(aminomethyl)-5-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to the presence of the trifluoromethyl group, which can enhance biological activity.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the trifluoromethyl group.
Wirkmechanismus
The mechanism of action of Methyl 3-(aminomethyl)-5-(trifluoromethyl)benzoate involves its interaction with molecular targets through various pathways:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways: The trifluoromethyl group can enhance binding affinity and selectivity towards specific targets, while the aminomethyl group can participate in hydrogen bonding and electrostatic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(aminomethyl)-5-methylbenzoate: Similar structure but with a methyl group instead of a trifluoromethyl group.
Methyl 3-(aminomethyl)-5-chlorobenzoate: Contains a chlorine atom instead of a trifluoromethyl group.
Methyl 3-(aminomethyl)-5-nitrobenzoate: Features a nitro group instead of a trifluoromethyl group.
Uniqueness
Methyl 3-(aminomethyl)-5-(trifluoromethyl)benzoate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity, metabolic stability, and enhanced biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C10H10F3NO2 |
|---|---|
Molekulargewicht |
233.19 g/mol |
IUPAC-Name |
methyl 3-(aminomethyl)-5-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H10F3NO2/c1-16-9(15)7-2-6(5-14)3-8(4-7)10(11,12)13/h2-4H,5,14H2,1H3 |
InChI-Schlüssel |
GBMPTOBRMQIMLR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC(=C1)CN)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


